molecular formula C22H26N2O3S B2526451 4-benzyl-1-(4-isopropylphenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide CAS No. 1040709-68-9

4-benzyl-1-(4-isopropylphenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide

Cat. No. B2526451
CAS RN: 1040709-68-9
M. Wt: 398.52
InChI Key: OASMFPSSMUXDAN-UHFFFAOYSA-N
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Description

4-benzyl-1-(4-isopropylphenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide is a useful research compound. Its molecular formula is C22H26N2O3S and its molecular weight is 398.52. The purity is usually 95%.
BenchChem offers high-quality 4-benzyl-1-(4-isopropylphenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-benzyl-1-(4-isopropylphenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-Cancer Activity

This compound has garnered attention due to its potential as an anti-cancer agent. Researchers have synthesized novel derivatives based on its structure and evaluated their antiproliferative activity against various cancer cell lines. Notably, these derivatives exhibit moderate to excellent antiproliferative activity, with IC50 values ranging from 0 μM to 100 μM . The introduction of sulfonyl groups has been found to enhance the antiproliferative activity of 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole, while alkyl and arylated alkyl substitutions also contribute to its potency .

Molecular Docking Studies

Researchers have explored the binding orientations of these synthesized compounds within the active site of c-Met, a receptor associated with cancer progression. Molecular docking studies provide insights into how the compounds interact with the receptor, potentially aiding drug design and optimization .

Pharmacological Promise

The N′-arylmethylidene and N′-hetarylmethylidene hydrazides derived from this compound have attracted interest as pharmacologically promising entities. Their potential applications extend beyond cancer research, warranting further investigation .

properties

IUPAC Name

1-benzyl-6,6-dioxo-4-(4-propan-2-ylphenyl)-4a,5,7,7a-tetrahydro-2H-thieno[3,4-b]pyrazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3S/c1-16(2)18-8-10-19(11-9-18)24-21-15-28(26,27)14-20(21)23(13-22(24)25)12-17-6-4-3-5-7-17/h3-11,16,20-21H,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OASMFPSSMUXDAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)N2C3CS(=O)(=O)CC3N(CC2=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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